molecular formula C17H15ClN2OS B11023542 2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11023542
M. Wt: 330.8 g/mol
InChI Key: OEOWHCIGJYSBFS-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H15ClN2OS/c1-22-13-5-2-4-12(10-13)19-17(21)11-20-9-8-14-15(18)6-3-7-16(14)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

OEOWHCIGJYSBFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Acetamide Formation: The chloro-substituted indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.

    Substitution with Methylsulfanyl Phenyl Group: Finally, the acetamide intermediate is reacted with 3-(methylsulfanyl)aniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors and enzymes, modulating their activity. The chloro and methylsulfanyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-1H-indol-3-yl)acetamide: Similar structure but lacks the methylsulfanyl phenyl group.

    4-(1H-indol-3-yl)butan-1-ol: Contains an indole ring but with different substituents.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Indole derivatives with different functional groups.

Uniqueness

2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both the chloro-substituted indole ring and the methylsulfanyl phenylacetamide moiety. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has garnered attention in recent pharmacological studies due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

  • Molecular Formula : C16H14ClN3O2S
  • Molecular Weight : 363.82 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroindole with a methylthio-substituted phenylacetamide. The synthetic route may vary, but it generally includes steps such as condensation reactions and purification processes to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including the target compound. For instance, compounds structurally related to indole have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Indole Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3kMRSA0.98 μg/mL
3bS. aureus3.90 μg/mL
3eM. tuberculosis1 μg/mL

The compound 3k , a derivative of indole, showed a promising MIC against MRSA, indicating that similar structures may enhance the efficacy of This compound against resistant strains .

Anticancer Activity

Indole derivatives have also been evaluated for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been a focal point of research.

Case Study: Antiproliferative Effects

In vitro studies have shown that certain indole derivatives exhibit preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. For example, compounds related to 2-(4-chloro-1H-indol-1-yl) were tested against A549 lung cancer cells and displayed significant antiproliferative activity .

The biological activity of indole derivatives is often attributed to their ability to interact with various molecular targets within pathogens or cancer cells. Molecular docking studies suggest that these compounds can bind effectively to key proteins involved in cell growth and survival pathways.

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